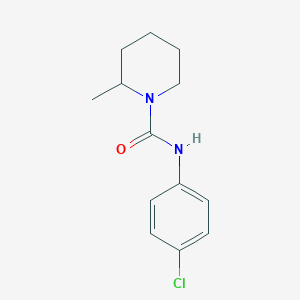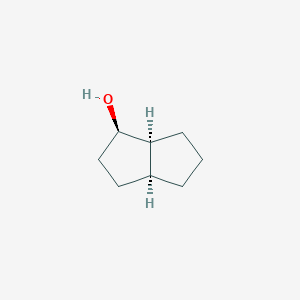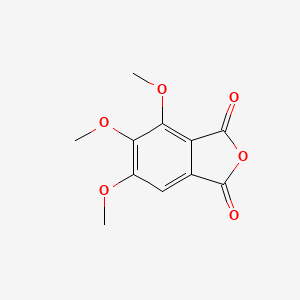![molecular formula C26H22N6 B11948056 3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)
3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzimidazole moiety, a pyrroloquinoxaline core, and a phenylethyl side chain, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Construction of the Pyrroloquinoxaline Core: This step may involve cyclization reactions using appropriate precursors.
Attachment of the Phenylethyl Side Chain: This can be done through alkylation reactions using phenylethyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrroloquinoxaline moieties.
Reduction: Reduction reactions can occur, especially at the nitrogen-containing heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution could introduce various functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may interact with biological macromolecules, influencing various biochemical pathways.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties. They may exhibit activity against certain diseases, including cancer, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of “3-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” would depend on its specific interactions with molecular targets. Typically, such compounds may:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Influence Gene Expression: By interacting with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or its substituted derivatives.
Pyrroloquinoxaline Derivatives: Similar compounds with variations in the substituents on the pyrroloquinoxaline core.
Phenylethylamines: Compounds with a phenylethyl side chain, such as amphetamines.
Uniqueness
The uniqueness of “3-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” lies in its specific combination of functional groups and heterocyclic structures, which may confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C26H22N6 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
3-(1-methylbenzimidazol-2-yl)-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H22N6/c1-31-21-14-8-7-13-20(21)30-25(31)22-23-26(29-19-12-6-5-11-18(19)28-23)32(24(22)27)16-15-17-9-3-2-4-10-17/h2-14H,15-16,27H2,1H3 |
InChI-Schlüssel |
WQIMUBLPKIDRQM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)CCC6=CC=CC=C6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)

![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)











